molecular formula C12H14FN3O B8337696 6-Fluoro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

6-Fluoro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B8337696
M. Wt: 235.26 g/mol
InChI Key: CNKJNOLPKVBSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C12H14FN3O and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

5-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14FN3O/c13-8-1-2-10-11(7-8)16(12(17)15-10)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)

InChI Key

CNKJNOLPKVBSLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

D3 (9.6 g, 30 mmol) was suspended in a 2.5M aqueous solution of sodium hydroxide (75 mL). The suspension was refluxed for 15 hours and then allowed to cool. The solution was acidified with 6M HCl (˜40 mL) until no more effervescence was observed (˜pH 2) and then the pH was carefully adjusted to pH 8.5 using 2.5 M aqueous NaOH. The resulting precipitate was collected by filtration, washed with cold water (20 mL) and then dried under vacuum at 40° C. for 15 hours to give the title compound (7.5 g, 100% yield) as a light purple solid (Rf: Baseline (ethyl acetate)). 1H-NMR (300 MHz, DMSO-d6) □ 10.98 (1H, br s), 8.93 (1H, br s), 7.40 (1H, d), 6.93 (1H, dd), 6.79 (1H, dd), 4.51-4.48 (1H, m), 3.35-3.32 (2H, m), 3.02-2.98 (2H, m), 2.55-2.52 (2H, m), 1.78-1.74 (2H, m); m.p.>190° C. (decomp).
Name
D3
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
100%

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